molecular formula C21H20ClNO B4888583 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol

2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol

Cat. No. B4888583
M. Wt: 337.8 g/mol
InChI Key: BZQIGMCVUWHUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of various cardiovascular diseases such as hypertension, angina, and arrhythmia. In

Mechanism of Action

The mechanism of action of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves its binding to the beta-adrenergic receptors in the heart and blood vessels, thereby blocking the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of plasma glucose and triglycerides, which may be beneficial in the treatment of diabetes and obesity. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol in lab experiments include its potent beta-adrenergic receptor blocking activity, which can effectively reduce heart rate and blood pressure. Additionally, this compound has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases, anxiety, and depression. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which may limit its use in certain experimental models.

Future Directions

There are several future directions for the research on 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol. One potential direction is to investigate its potential use in the treatment of other diseases such as diabetes and obesity, as it has been shown to have beneficial effects on glucose and lipid metabolism. Additionally, further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant-like effects. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cardiovascular diseases, as it may have synergistic effects with other beta-adrenergic receptor antagonists. Finally, more studies are needed to assess the safety and efficacy of this compound in clinical trials, in order to determine its potential use in human medicine.
Conclusion
In conclusion, 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has significant potential in the treatment of various cardiovascular diseases, anxiety, and depression. Its potent beta-adrenergic receptor blocking activity, anxiolytic and antidepressant-like effects, and beneficial effects on glucose and lipid metabolism make it a promising candidate for further research and development. However, more studies are needed to elucidate its mechanisms of action, assess its safety and efficacy, and determine its potential use in human medicine.

Synthesis Methods

The synthesis of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves the reaction of 4-chloroacetophenone with benzylamine in the presence of sodium borohydride and acetic acid. The resulting product is then subjected to a reductive amination reaction with 1-phenylethanol in the presence of sodium cyanoborohydride to yield the final product.

Scientific Research Applications

2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been shown to have a potent beta-adrenergic receptor blocking activity, which can effectively reduce the heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant-like effects in animal models.

properties

IUPAC Name

2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQIGMCVUWHUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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